(S)-Benzylphenobarbital
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Overview
Description
(S)-Benzylphenobarbital is a chiral derivative of phenobarbital, a well-known barbiturate used primarily for its sedative and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzylphenobarbital typically involves the chiral resolution of racemic benzylphenobarbital or the use of chiral starting materials. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the production of the desired (S)-enantiomer. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution techniques or the use of biocatalysts to achieve the desired enantiomer. The process is designed to be cost-effective and scalable, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzylphenobarbital undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may produce dehydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, dehydrogenated, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties.
Scientific Research Applications
(S)-Benzylphenobarbital has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its effects on various biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-Benzylphenobarbital involves its interaction with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anticonvulsant effects. The compound also affects ion channels and neurotransmitter release, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: The parent compound, known for its sedative and anticonvulsant properties.
Secobarbital: Another barbiturate with similar effects but different pharmacokinetics.
Pentobarbital: Used primarily for its anesthetic properties.
Uniqueness
(S)-Benzylphenobarbital is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture or other barbiturates. Its specific interaction with molecular targets and pathways also distinguishes it from similar compounds.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(5S)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m0/s1 |
InChI Key |
DZVQJRKACDFACI-IBGZPJMESA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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